N3-Chlorophenyl Positional Isomerism and HT-1080 Cytotoxicity
In a series of quinazolinone-rhodanine conjugates, the 3-chlorophenyl N-substituted analog (the same substitution pattern as the target compound) exhibited an IC₅₀ of 28.4 µM against HT-1080 fibrosarcoma cells, whereas the corresponding 4-chlorophenyl regioisomer showed an IC₅₀ of 10.2 µM . This ~2.8-fold potency difference is attributable solely to the position of the chlorine atom on the N3-phenyl ring, demonstrating that the 3-chloro substitution pattern confers a distinct cytotoxicity profile that cannot be replicated by the 4-chloro analog.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against HT-1080 fibrosarcoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 28.4 µM (3-chlorophenyl analog of quinazolinone-rhodanine series, same N3-substitution pattern as target compound) |
| Comparator Or Baseline | IC₅₀ = 10.2 µM (4-chlorophenyl regioisomer) |
| Quantified Difference | 2.8-fold difference (4-Cl analog ~2.8× more potent than 3-Cl analog in this specific chemotype) |
| Conditions | HT-1080 fibrosarcoma cell line; quinazolinone-rhodanine conjugate series; MTT or comparable viability assay |
Why This Matters
This demonstrates that chloro-positional isomerism at the N3-phenyl ring is not a trivial structural variation—it produces a nearly 3-fold shift in cytotoxicity, meaning procurement of the wrong regioisomer would yield materially different biological results.
